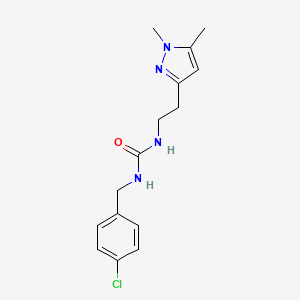
4-Hydroxy-5-methoxy-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex chemical processes, including ring opening followed by ring closure reactions, and optimization of reaction conditions to achieve high yields and purity. For example, the novel compound HMBPP was synthesized from 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile through specific reactions, showcasing the intricate methods used in synthesizing similar benzonitrile derivatives (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is typically established through spectral data and quantum chemical calculations. For instance, the structure of HMBPP was determined using various spectral analyses and quantum studies, highlighting the complex nature of these compounds' molecular structures (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Benzonitrile derivatives undergo various chemical reactions, including oxidation processes. The oxidation of methoxy- and/or methyl-substituted benzenes to quinones and phenols has been examined, showing the reactive nature of these compounds under specific conditions (Orita et al., 1989).
Physical Properties Analysis
The physical properties of benzonitrile derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. While specific data on 4-Hydroxy-5-methoxy-2-methylbenzonitrile is not available, studies on similar compounds suggest that these properties are crucial for determining the compound's applications and handling requirements.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, are key aspects of benzonitrile derivatives. For example, the electrophilic reactivity of certain benzonitrile compounds has been thoroughly investigated, indicating their potential in various chemical reactions and applications (Cottyn et al., 2009).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Hydroxy-5-methoxy-2-methylbenzonitrile derivatives show promising results as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles, a related compound, has been reported to exhibit significant corrosion inhibition properties on mild steel in acidic environments. These inhibitors are effective due to their adsorption on metal surfaces, as demonstrated through electrochemical and surface examinations (Verma, Quraishi, & Singh, 2015).
Synthetic Chemistry
In synthetic chemistry, derivatives of 4-Hydroxy-5-methoxy-2-methylbenzonitrile are utilized in various synthesis processes. For example, an efficient synthesis route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives involves the carboxylation of 4-methoxy-2-methylbenzonitrile, highlighting its utility in complex organic syntheses (Zheng, Wang, Scola, & D'Andrea, 2009).
Polymer Science
In polymer science, derivatives of 4-Hydroxy-5-methoxy-2-methylbenzonitrile are used for synthesizing functional polymers. A study has shown the synthesis of new derivatives by reacting resorcinol or phloroglucinol with 4-methoxy-2-nitrobenzenediazonium chloride, yielding compounds with significant absorption properties (Xi, Basset, & Vogl, 1984).
Drug Synthesis
In the pharmaceutical industry, derivatives of 4-Hydroxy-5-methoxy-2-methylbenzonitrile are used in drug synthesis. For instance, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a related compound, is used in the synthesis of Gefitinib, a drug used in cancer treatment (Jin, Chen, Zou, Shi, & Ren, 2005).
Safety and Hazards
The safety information available indicates that “4-Hydroxy-5-methoxy-2-methylbenzonitrile” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-hydroxy-5-methoxy-2-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-4,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKBKQJTEMLZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methoxy-2-methylbenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)
![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)

![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)




![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)
![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)
